molecular formula C48H84N2O34 B8099900 Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin

Cat. No.: B8099900
M. Wt: 1233.2 g/mol
InChI Key: QRGCMRZAXCTAMQ-FFMGLJBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin is a modified cyclodextrin derivative Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4 glycosidic bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin typically involves the following steps:

    Activation of Beta-Cyclodextrin: Beta-cyclodextrin is first activated by converting the hydroxyl group at the sixth position to a leaving group, such as a tosylate or mesylate.

    Nucleophilic Substitution: The activated beta-cyclodextrin undergoes nucleophilic substitution with 1,6-hexamethylenediamine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin can undergo various chemical reactions, including:

    Oxidation: The primary amine groups can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Imines, nitriles, or other oxidized derivatives.

    Reduction: Secondary amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin has a wide range of scientific research applications:

    Chemistry: Used as a host molecule in supramolecular chemistry for the formation of inclusion complexes.

    Biology: Employed in drug delivery systems to enhance the solubility and stability of pharmaceutical compounds.

    Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.

    Industry: Utilized in the development of advanced materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The hexamethylenediamine moiety enhances the binding affinity and specificity of the cyclodextrin, allowing it to interact with specific molecular targets and pathways. This can lead to improved drug delivery, increased solubility, and enhanced stability of the guest molecules.

Comparison with Similar Compounds

Similar Compounds

  • Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-alpha-cyclodextrin
  • Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-gamma-cyclodextrin
  • Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-delta-cyclodextrin

Uniqueness

Mono-(6-(1,6-hexamethylenediamine)-6-deoxy)-|A-Cyclodextrin is unique due to its specific structural modification, which imparts distinct physicochemical properties and enhances its ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring precise molecular recognition and binding.

Properties

IUPAC Name

(1S,3R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[(6-aminohexylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84N2O34/c49-5-3-1-2-4-6-50-7-14-35-21(57)28(64)42(71-14)79-36-15(8-51)73-44(30(66)23(36)59)81-38-17(10-53)75-46(32(68)25(38)61)83-40-19(12-55)77-48(34(70)27(40)63)84-41-20(13-56)76-47(33(69)26(41)62)82-39-18(11-54)74-45(31(67)24(39)60)80-37-16(9-52)72-43(78-35)29(65)22(37)58/h14-48,50-70H,1-13,49H2/t14?,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGCMRZAXCTAMQ-FFMGLJBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCNCC1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84N2O34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1233.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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